2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine
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Overview
Description
2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group, a piperidine ring, and a pyrazine ring, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine typically involves the reaction of 2,2,2-trifluoro-1-(piperidin-4-yl)ethanol with pyrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the pyrazine ring is substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the trifluoromethyl group or pyrazine ring is replaced by other functional groups .
Scientific Research Applications
2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazine ring contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(piperidin-1-yl)ethanone: A structurally similar compound with a trifluoromethyl group and a piperidine ring but lacking the pyrazine ring.
2,2,2-trifluoro-1-(piperidin-4-yl)ethanol: Another related compound with a trifluoromethyl group and a piperidine ring, but with a hydroxyl group instead of the pyrazine ring.
Uniqueness
2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine is unique due to the presence of both the trifluoromethyl group and the pyrazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)10(8-1-3-15-4-2-8)18-9-7-16-5-6-17-9/h5-8,10,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMAGBJUWNLFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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